molecular formula C6H15NO B085811 1-(Dimethylamino)-2-methylpropan-2-OL CAS No. 14123-48-9

1-(Dimethylamino)-2-methylpropan-2-OL

Cat. No.: B085811
CAS No.: 14123-48-9
M. Wt: 117.19 g/mol
InChI Key: XTYRIICDYQTTTC-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-2-methylpropan-2-OL is a tertiary amine and alcohol compound with the chemical formula C₅H₁₃NO. It is also known as N,N-dimethylisopropanolamine. This compound is characterized by its high boiling point and is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

1-(Dimethylamino)-2-methylpropan-2-OL can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with acetone, followed by reduction. The reaction conditions typically include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1-(Dimethylamino)-2-methylpropan-2-OL undergoes various chemical reactions, including:

Scientific Research Applications

1-(Dimethylamino)-2-methylpropan-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-2-methylpropan-2-OL involves its ability to act as a nucleophile due to the presence of the dimethylamino group. This allows it to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved include interactions with electrophilic centers in other molecules, leading to the formation of new bonds and the stabilization of reaction intermediates .

Comparison with Similar Compounds

1-(Dimethylamino)-2-methylpropan-2-OL can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its higher boiling point and specific reactivity patterns, making it valuable in various applications.

Properties

IUPAC Name

1-(dimethylamino)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,8)5-7(3)4/h8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYRIICDYQTTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60430703
Record name 1-(DIMETHYLAMINO)-2-METHYLPROPAN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14123-48-9
Record name 1-(Dimethylamino)-2-methyl-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14123-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(DIMETHYLAMINO)-2-METHYLPROPAN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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